

An In-depth Technical Guide to the Spectroscopic Data of Macrocarpal B

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Compound of Interest

Compound Name: *Macrocarpal B*

Cat. No.: *B185981*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Macrocarpal B**, a novel phloroglucinol dialdehyde diterpene derivative isolated from *Eucalyptus macrocarpa*. The information is intended for researchers, scientists, and drug development professionals, with a focus on its nuclear magnetic resonance (NMR) and fast atom bombardment mass spectrometry (FABMS) data.

Spectroscopic Data

The structural elucidation of **Macrocarpal B** was achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and FABMS analyses.

1.1 FABMS Data

The negative Fast Atom Bombardment Mass Spectrometry (FABMS) of **Macrocarpal B** provided crucial information regarding its molecular weight and formula.

Parameter	Value	Reference
Pseudo-parent peak (M-H) ⁻	m/z 471	[1]
Molecular Weight	472	[1]
Molecular Formula	C ₂₈ H ₄₀ O ₆	[1][2]

1.2 ^1H NMR Spectral Data

The ^1H NMR spectrum of **Macrocarpal B** was recorded in CD_3OD . The chemical shifts (δ) are reported in ppm.

Proton	δH (ppm)
1	10.01 (1H, s)
3	3.25
4	2.32 / 1.26
5	1.96
6	1.07 / 0.91
7	1.61 / 1.43
8	1.51
9	1.51
11	1.26 / 0.91
13	1.13
14	1.13
23	0.56
24	0.49

Table based on data from Biosci Biotechnol Biochem.[1]

1.3 ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **Macrocarpal B** was also recorded in CD_3OD . The chemical shifts (δ) are reported in ppm. The analysis revealed the presence of a cyclopropane ring, four singlet methyl carbons, two doublet methyl carbons, five methylene carbons, six methine carbons, and three quaternary carbons.[1]

Carbon	δC (ppm)
1	193.9
10	59.0
12	50.9
13	45.9
14	42.8
15	41.5
16	37.5
17	31.5
19	29.0
20	27.9
21	25.8
24	22.1

Table based on data from Biosci Biotechnol Biochem.[1]

Experimental Protocols

2.1 Isolation of **Macrocarpal B**

Macrocarpal B was isolated from the leaves of *Eucalyptus macrocarpa*. The leaves were extracted with 80% acetone. The resulting extract was then fractionated with ethyl acetate. The neutral fraction, which showed the most significant antibacterial activity, was washed with hexane to yield a crude paste. This paste was subjected to column chromatography on silica gel. Further purification was achieved using a Sephadex LH-20 column with methanol as the eluent, which led to the isolation of **Macrocarpal B**.^[1]

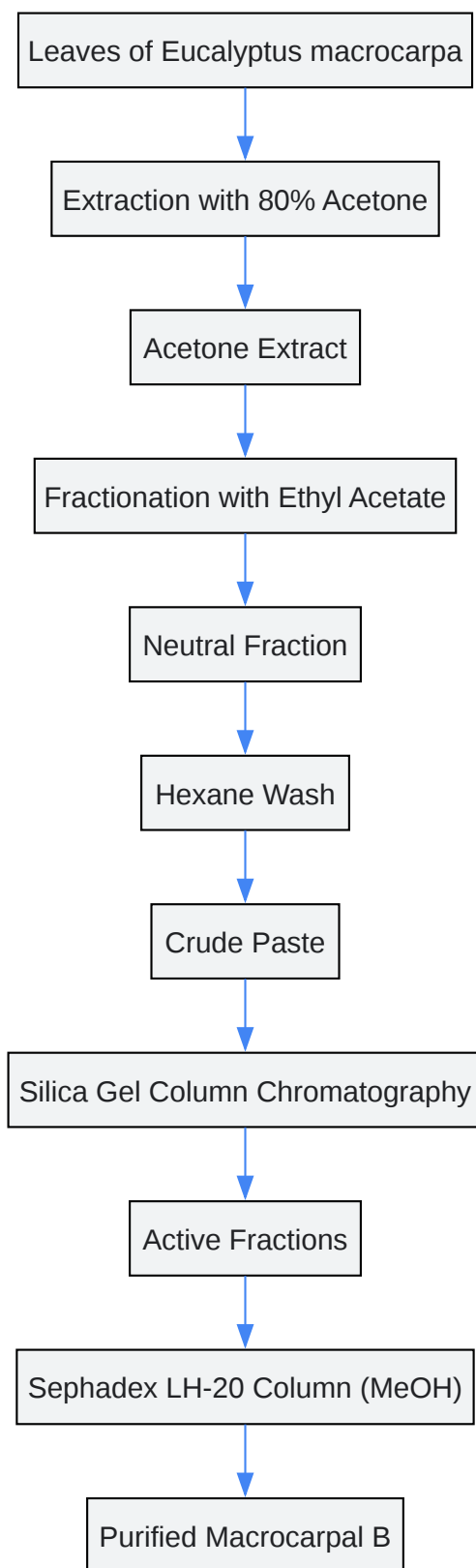
2.2 Spectroscopic Analysis

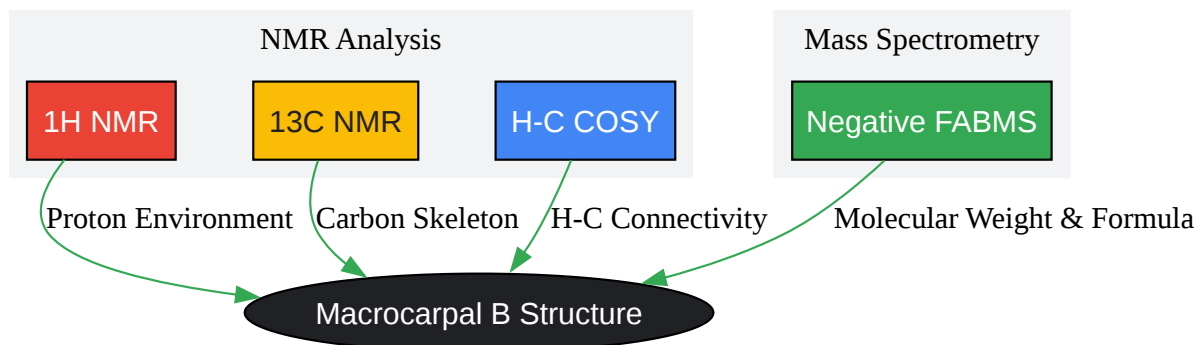
The structural analysis of **Macrocarpal B** was performed using NMR spectroscopy. The ^1H and ^{13}C NMR spectra were acquired in deuterated methanol (CD_3OD). The assignment of proton and carbon signals was facilitated by ^1H - ^{13}C shift-correlated spectroscopy (H-C COSY).^[1] The negative FABMS was utilized to determine the molecular weight and formula.^[1]

Visualizations

3.1 Experimental Workflow for Isolation

The following diagram illustrates the workflow for the isolation of **Macrocarpal B** from *Eucalyptus macrocarpa*.





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